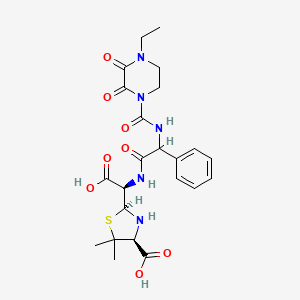![molecular formula C24H26O9 B13861613 (2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple hydroxyl groups and a unique furochromen structure, which may contribute to its biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furochromen ring and the attachment of the phenoxy and oxane groups. Typical synthetic routes may include:
Formation of the furochromen ring: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Attachment of the phenoxy group: This step may involve nucleophilic substitution reactions.
Formation of the oxane ring: This step may involve ring-closing reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
Selection of appropriate solvents and catalysts: .
Optimization of reaction conditions such as temperature, pressure, and reaction time: .
Purification techniques such as chromatography and crystallization: .
化学反応の分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: The hydroxyl groups may be oxidized to form ketones or aldehydes.
Reduction: The compound may be reduced to form alcohols or other reduced products.
Substitution: The phenoxy group may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive molecule with applications in drug discovery.
Medicine: As a potential therapeutic agent with specific biological targets.
Industry: As a component in the synthesis of complex materials or pharmaceuticals.
作用機序
The mechanism of action of this compound would depend on its specific molecular targets and pathways. Potential mechanisms may include:
Interaction with enzymes: The compound may inhibit or activate specific enzymes.
Binding to receptors: The compound may bind to specific receptors and modulate their activity.
Modulation of signaling pathways: The compound may affect various cellular signaling pathways.
類似化合物との比較
Similar Compounds
(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol: Similar in structure but with different functional groups.
This compound: Similar in structure but with different stereochemistry.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
特性
分子式 |
C24H26O9 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20-,21+,22-,23+/m1/s1 |
InChIキー |
OHVJCFZJKPEJRL-XZCYHHARSA-N |
異性体SMILES |
CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)C |
正規SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


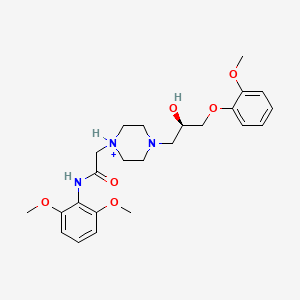
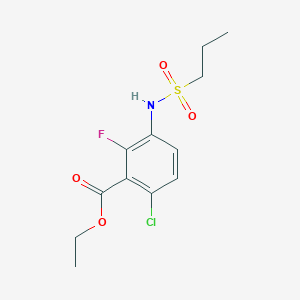
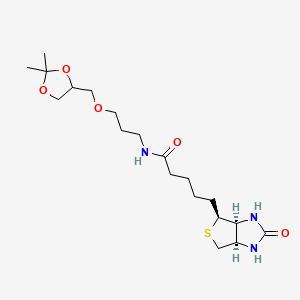

![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
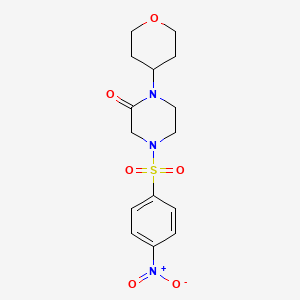
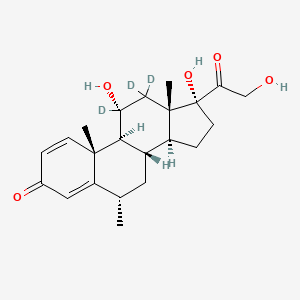
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
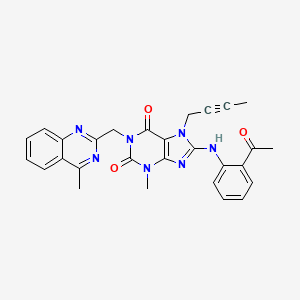
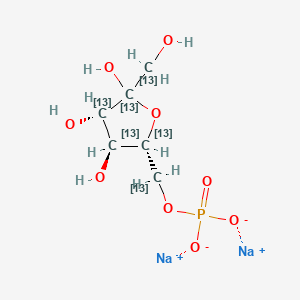
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
